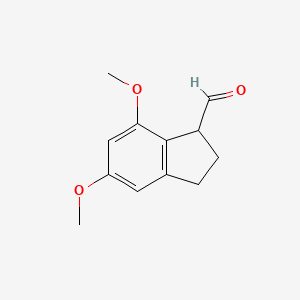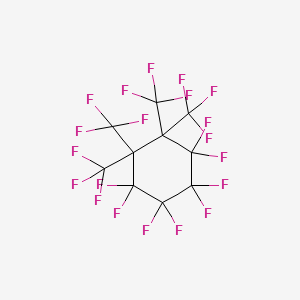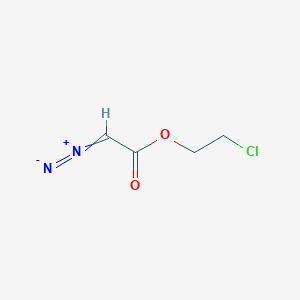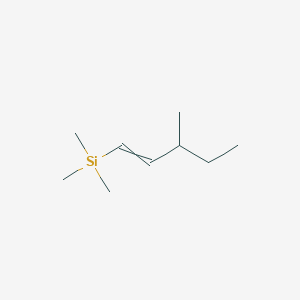
Trimethyl(3-methylpent-1-en-1-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(3-methylpent-1-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a 3-methylpent-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(3-methylpent-1-en-1-yl)silane typically involves the hydrosilylation of alkenes. One common method includes the reaction of trimethylsilane with 3-methylpent-1-ene in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and results in the formation of the desired product with high yield .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and scalability. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl(3-methylpent-1-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atom in the compound can participate in substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenated reagents like chlorosilanes are commonly employed.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Trimethyl(3-methylpent-1-en-1-yl)silane finds applications in several scientific research areas:
Biology: Investigated for its potential use in the modification of biomolecules.
Medicine: Explored for its role in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including silicones and polymers.
Mecanismo De Acción
The mechanism of action of Trimethyl(3-methylpent-1-en-1-yl)silane involves its ability to form stable bonds with carbon and other elements. The silicon atom’s unique electronic properties allow it to participate in various chemical reactions, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
- Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane
- Trimethyl(3-phenylprop-1-yn-1-yl)silane
- Trimethyl(5-chloropent-1-yn-1-yl)silane
Comparison: Trimethyl(3-methylpent-1-en-1-yl)silane is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to its analogs. For instance, the presence of a double bond in the 3-methylpent-1-en-1-yl group differentiates it from compounds with triple bonds or different substituents, affecting its chemical behavior and applications .
Propiedades
Número CAS |
74956-24-4 |
|---|---|
Fórmula molecular |
C9H20Si |
Peso molecular |
156.34 g/mol |
Nombre IUPAC |
trimethyl(3-methylpent-1-enyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-9(2)7-8-10(3,4)5/h7-9H,6H2,1-5H3 |
Clave InChI |
WRSTUXLHVJTGOH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C=C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




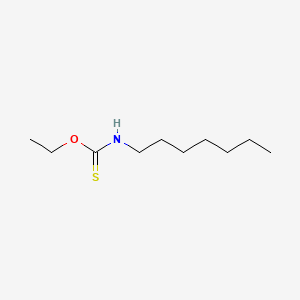
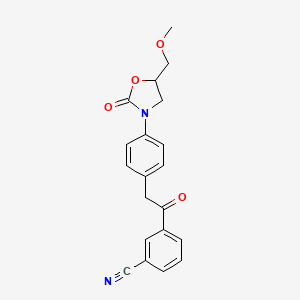
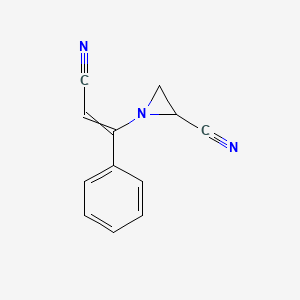
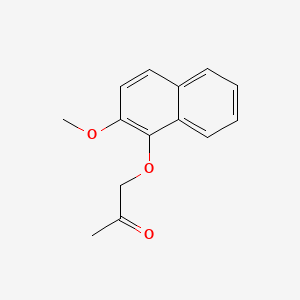
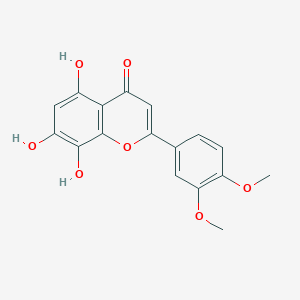
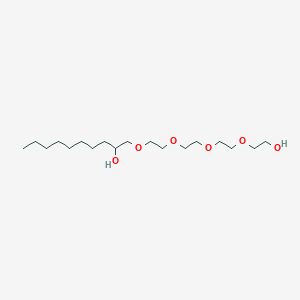


![Trimethoxy{2-[(7-oxabicyclo[4.1.0]heptan-3-yl)oxy]ethyl}silane](/img/structure/B14450984.png)
